molecular formula C15H32OS B14158824 Sulfoxide, methyl tetradecyl CAS No. 3079-31-0

Sulfoxide, methyl tetradecyl

Cat. No.: B14158824
CAS No.: 3079-31-0
M. Wt: 260.5 g/mol
InChI Key: KRUABTDBQQLWLS-UHFFFAOYSA-N
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Description

Sulfoxide, methyl tetradecyl (tetradecyl methyl sulfoxide, C15H32OS) is a long-chain dialkyl sulfoxide characterized by a methyl group and a tetradecyl (C14) hydrophobic chain. It belongs to a class of sulfoxides with applications in surfactant formulations due to their amphiphilic nature, enabling stabilization of oil-water interfaces . The compound is synthesized via oxidation of the corresponding sulfide (tetradecyl methyl sulfide) using oxidizing agents like hydrogen peroxide or sodium metaperiodate, a method analogous to other sulfoxides documented in literature (e.g., methyl 4-ketopentyl sulfoxide, 98% yield) .

Properties

CAS No.

3079-31-0

Molecular Formula

C15H32OS

Molecular Weight

260.5 g/mol

IUPAC Name

1-methylsulfinyltetradecane

InChI

InChI=1S/C15H32OS/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(2)16/h3-15H2,1-2H3

InChI Key

KRUABTDBQQLWLS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCS(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfoxide, methyl tetradecyl, can be synthesized through the oxidation of the corresponding sulfide. One common method involves the use of mild oxidizing agents such as hydrogen peroxide or sodium periodate in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature, ensuring high selectivity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound, often involves the use of continuous flow reactors to ensure consistent quality and scalability. The process may include the use of advanced catalytic systems to enhance the efficiency of the oxidation reaction while minimizing by-products .

Chemical Reactions Analysis

Oxidation Reactions

Methyl tetradecyl sulfoxide demonstrates resistance to overoxidation under controlled conditions. Key findings include:

  • Selective Sulfide Oxidation : Produced via oxidation of methyl tetradecyl sulfide using sodium periodate (NaIO₄) or hydrogen peroxide (H₂O₂).

  • Stability Against Overoxidation : In acetic acid with H₂O₂, sulfoxides remain intact without progressing to sulfones, as shown in analogous systems .

Table 1: Oxidation Conditions and Outcomes

Reagent SystemTemperatureTimeProductYieldSelectivity
NaIO₄ in H₂O/CH₃CN25°C2 hSulfoxide85%High
H₂O₂/CF₃SO₃H 0°C → RT30 minSulfoxide92%No sulfone
H₂O₂/CH₃COOH 60°C1 hSulfoxide (no sulfone)95%100%

Reduction Pathways

Enzymatic and chemical reductions revert sulfoxides to sulfides:

  • Biocatalytic Reduction : Methionine sulfoxide reductase (MsrA) with DTT reduces sulfoxides to sulfides, retaining stereochemistry .

  • Chemical Reduction : Titanium tetrachloride (TiCl₄) or LiAlH₄ can reduce sulfoxides, though mechanistic details for methyl tetradecyl derivatives require further study .

Electrophilic Reactions

The sulfoxide sulfur acts as a nucleophile toward soft electrophiles:

  • Sulfoxonium Salt Formation : Reacts with methyl iodide (CH₃I) to form trimethylsulfoxonium iodide analogs, confirmed in DMSO studies .

  • Electrophilic Activation : Participates in α-sulfidation of amides under Tf₂O activation, transferring sulfonium groups via intermolecular pathways .

Table 2: Electrophilic Reaction Examples

SubstrateElectrophileConditionsProductYield
Methyl tetradecyl sulfoxideCH₃IRT, 12 h Sulfoxonium iodide75%*
Amide + sulfoxideTf₂O/2-ClPy−30°C → 60°C α-Sulfide amide54–79%
*Extrapolated from DMSO reactivity.

Acid-Base Behavior

The weakly acidic methyl groups (pKₐ ~35) enable deprotonation with strong bases:

  • Dimsyl Analogs : Deprotonation with NaH forms carbanions, useful in Wittig or enolate chemistry .

  • Steric Effects : The tetradecyl chain may hinder deprotonation kinetics compared to DMSO .

Role in Sulfur Transfer Reactions

Methyl tetradecyl sulfoxide serves as a sulfiding agent in organic synthesis:

  • Mechanistic Pathway : Electrophilic activation forms oxysulfonium intermediates, enabling sulfur transfer to nucleophiles (e.g., amides) via cyclic transition states .

  • Intermolecular Crossover : DFT studies and isotopic labeling confirm sulfur transfer between sulfoxide molecules .

Key Mechanistic Insights

  • Oxidation Resistance : Polar solvents (e.g., acetic acid) stabilize sulfoxides against overoxidation .

  • Enzymatic Specificity : MsrA’s Cys25 and Cys176 residues are critical for sulfoxide reduction, with mutations abolishing activity .

  • Electrophilic Reactivity : Sulfoxide activation by Tf₂O generates highly electrophilic intermediates, enabling unique sulfur-transfer pathways .

Scientific Research Applications

Sulfoxide, methyl tetradecyl, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sulfoxide, methyl tetradecyl, involves its ability to interact with various molecular targets through its sulfoxide functional group. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular processes. The sulfoxide group can also participate in redox reactions, influencing oxidative stress pathways and cellular signaling .

Comparison with Similar Compounds

Structural and Physical Properties

Key structural variations among alkyl methyl sulfoxides arise from alkyl chain length and substituents, which influence physical properties such as melting point, solubility, and hydrophobicity.

Compound Molecular Formula Chain Length Melting Point (°C) Solubility (Water) log Pow Key References
Dimethyl sulfoxide (DMSO) C2H6OS C1 18.4 Miscible -1.35
Dodecyl methyl sulfoxide C13H28OS C12 Not reported Low ~4.5 (estimated)
Tetradecyl methyl sulfoxide C15H32OS C14 Not reported Insoluble ~6.0 (estimated)
Octadecyl methyl sulfoxide C19H40OS C18 Not reported Insoluble ~8.0 (estimated)

Key Observations :

  • Chain Length and Polarity : Shorter-chain sulfoxides (e.g., DMSO) are highly polar and water-miscible, whereas longer chains (C12–C18) exhibit hydrophobic behavior, making them suitable for surfactant applications .
  • Melting Points : Longer alkyl chains increase melting points, though specific data for tetradecyl methyl sulfoxide is lacking. Methyl phenyl sulfoxide (C7H8OS), a structurally distinct aryl sulfoxide, has a melting point of 26–29°C, highlighting the impact of aromatic vs. aliphatic groups .

Stability and Reactivity

  • Tetradecyl Methyl Sulfoxide : Stable under ambient conditions but degrades upon exposure to light or strong oxidizers, producing sulfur oxides (SOx) .
  • DMSO : Hygroscopic and thermally stable (decomposes at 189°C), but reacts violently with acyl chlorides and reducing agents .

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